4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C24H20BrN3O5 and a molecular weight of 510.348 g/mol This compound is known for its unique structure, which includes an ethoxyanilino group, a methoxyphenyl group, and a bromobenzoate moiety
Preparation Methods
The synthesis of 4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Ethoxyanilino Intermediate: This step involves the reaction of 4-ethoxyaniline with an appropriate acylating agent to form the ethoxyanilino intermediate.
Coupling with Methoxyphenyl Hydrazone: The ethoxyanilino intermediate is then coupled with 2-methoxyphenyl hydrazone under specific reaction conditions to form the carbohydrazonoyl intermediate.
Bromination: The final step involves the bromination of the carbohydrazonoyl intermediate to form the desired product, this compound.
Chemical Reactions Analysis
4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving hydrazone and anilino groups.
Mechanism of Action
The mechanism of action of 4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The ethoxyanilino and methoxyphenyl groups play a crucial role in its binding to target molecules, while the bromobenzoate moiety enhances its reactivity. The compound’s effects are mediated through its ability to form stable complexes with target proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds to 4-(2-((4-Ethoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate include:
4-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Similar structure but with a methoxy group in the meta position.
4-(2-((2-Methoxyanilino)(oxo)AC)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Similar structure but with a methoxy group in the ortho position.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
CAS No. |
767305-63-5 |
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Molecular Formula |
C25H22BrN3O6 |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H22BrN3O6/c1-3-34-20-10-8-19(9-11-20)28-23(30)24(31)29-27-15-16-7-12-21(22(13-16)33-2)35-25(32)17-5-4-6-18(26)14-17/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
KBYFGMFWIOCJRJ-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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